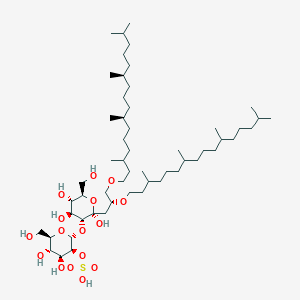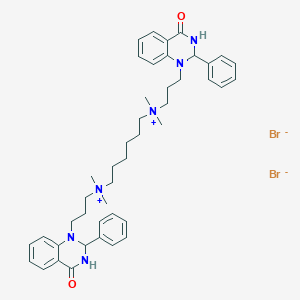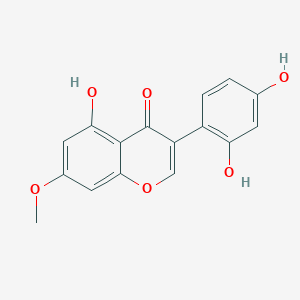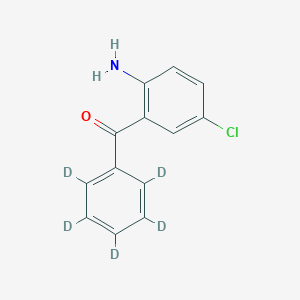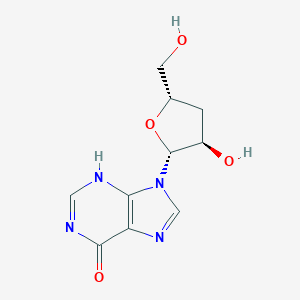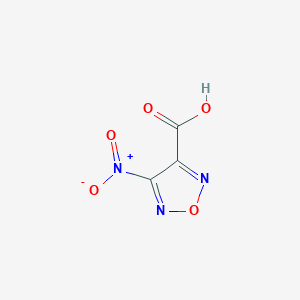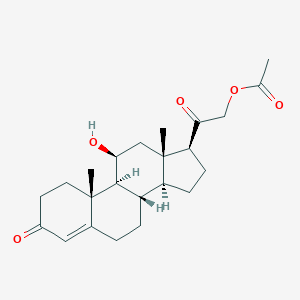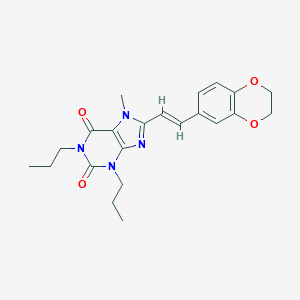
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as BW-4479, is a xanthine derivative and a potent antagonist of the adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
BW-4479 acts as a competitive antagonist of the adenosine receptor. Adenosine is a neurotransmitter that plays a role in various physiological processes such as sleep, inflammation, and cardiovascular function. By blocking the adenosine receptor, BW-4479 can modulate these processes.
Biochemical And Physiological Effects
Studies have shown that BW-4479 can modulate various physiological processes such as sleep, inflammation, and cardiovascular function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.
Advantages And Limitations For Lab Experiments
One advantage of using BW-4479 in lab experiments is its potency and selectivity as an adenosine receptor antagonist. However, one limitation is that it can be difficult to obtain due to its complex synthesis method.
Future Directions
Future research on BW-4479 could focus on its potential therapeutic applications in other diseases such as Huntington's disease and epilepsy. Additionally, further studies could investigate the optimal dosage and administration routes for BW-4479 in animal models and potential clinical trials. Finally, research could explore the potential side effects of BW-4479 and ways to mitigate them.
Synthesis Methods
The synthesis of BW-4479 involves the condensation of 1,4-benzodioxane-6-carboxaldehyde with 7-methyl-1,3-dipropylxanthine in the presence of a base. The resulting product is then purified using column chromatography.
Scientific Research Applications
BW-4479 has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has been shown to have neuroprotective effects in animal models of these diseases.
properties
CAS RN |
151539-60-5 |
|---|---|
Product Name |
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine |
Molecular Formula |
C22H26N4O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H26N4O4/c1-4-10-25-20-19(21(27)26(11-5-2)22(25)28)24(3)18(23-20)9-7-15-6-8-16-17(14-15)30-13-12-29-16/h6-9,14H,4-5,10-13H2,1-3H3/b9-7+ |
InChI Key |
KLSBYYIOKGIPEL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCCO4)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
synonyms |
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
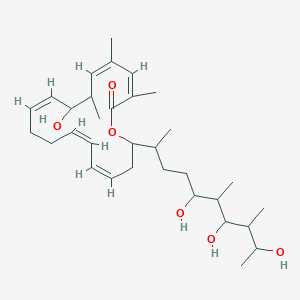
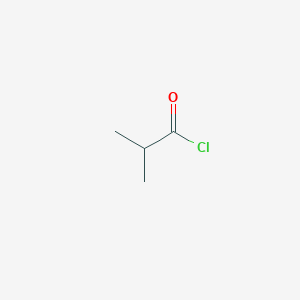

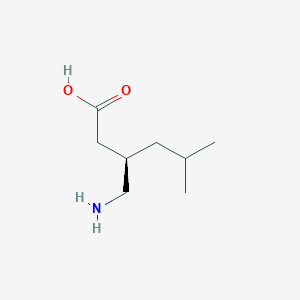
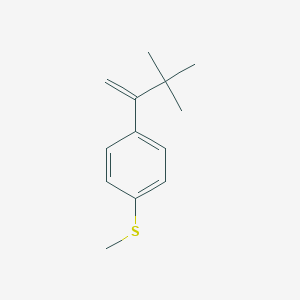
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
